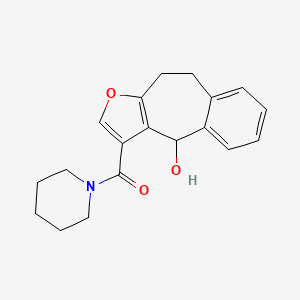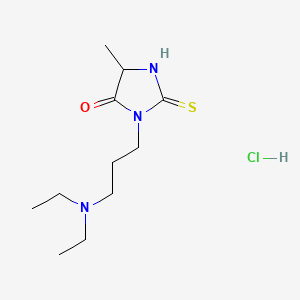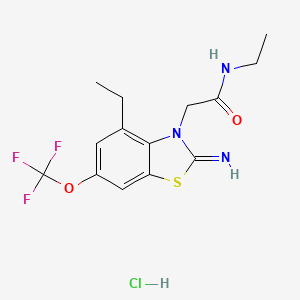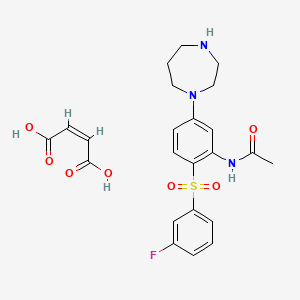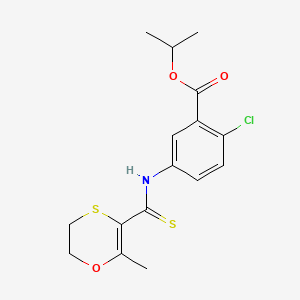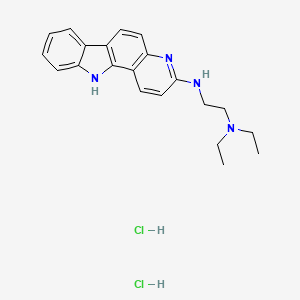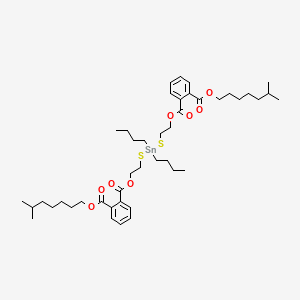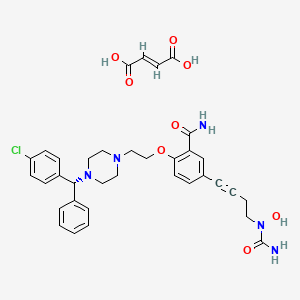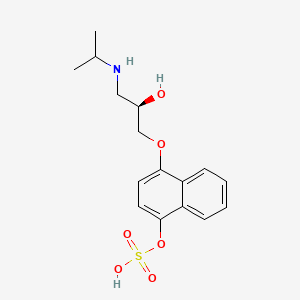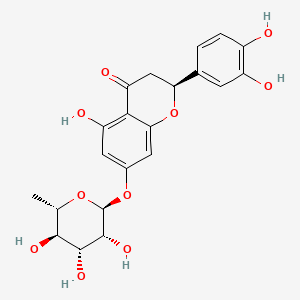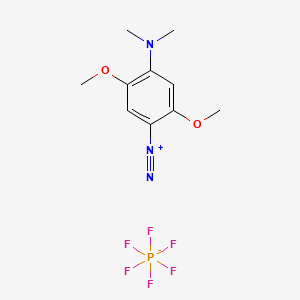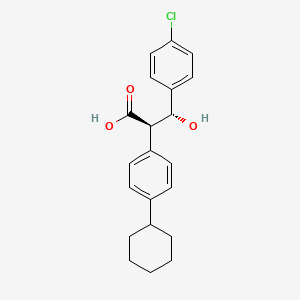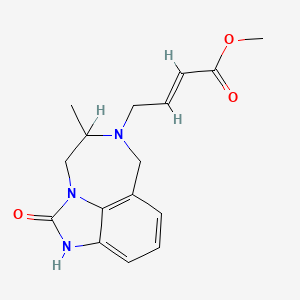
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester is a complex organic compound known for its significant biological activity. This compound has been studied extensively for its potential therapeutic applications, particularly in the field of antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester involves multiple steps. The initial step typically includes the formation of the imidazo ring, followed by the introduction of the benzodiazepine moiety. The final steps involve the addition of the butenoic acid methyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester has been extensively studied for its antiviral properties, particularly against HIV-1. It has shown potent activity in inhibiting the replication of the virus by targeting its reverse transcriptase enzyme .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester involves its interaction with specific molecular targets. In the case of HIV-1, it inhibits the reverse transcriptase enzyme, preventing the virus from replicating its genetic material . This compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid: Lacks the methyl ester group.
4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester.
Uniqueness
The presence of the methyl ester group in 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester contributes to its unique chemical properties and biological activity. This modification can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
CAS No. |
131514-88-0 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl (E)-4-(11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl)but-2-enoate |
InChI |
InChI=1S/C16H19N3O3/c1-11-9-19-15-12(5-3-6-13(15)17-16(19)21)10-18(11)8-4-7-14(20)22-2/h3-7,11H,8-10H2,1-2H3,(H,17,21)/b7-4+ |
InChI Key |
SVPZKNVAYVFVIE-QPJJXVBHSA-N |
Isomeric SMILES |
CC1CN2C3=C(CN1C/C=C/C(=O)OC)C=CC=C3NC2=O |
Canonical SMILES |
CC1CN2C3=C(CN1CC=CC(=O)OC)C=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


